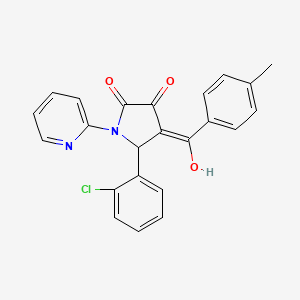
5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, is a complex organic molecule that appears to be related to a family of compounds with potential applications in various fields, including pharmaceuticals and materials science. The papers provided discuss compounds with similar structures and substituents, such as chlorophenyl groups, pyridyl motifs, and pyrrolone frameworks, which are often characteristic of molecules with interesting chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from simple precursors and employing techniques such as the Alder reaction, esterolysis, reduction, and selective oxidation . Regiospecific synthesis is also a common theme, where the precise arrangement of substituents on the molecular framework is critical and can be confirmed by techniques like single-crystal X-ray analysis . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds in this class is often elucidated using single-crystal X-ray diffraction, which provides unambiguous structure determination . Additionally, quantum mechanical methods, such as Density Functional Theory (DFT), are used to predict and analyze the electronic, vibrational, and structural properties of these molecules . Such studies are crucial for understanding the behavior of the compound and for designing molecules with desired properties.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be influenced by the presence of functional groups capable of participating in various interactions. For example, carboxylic acid groups can form hydrogen-bonded dimers , while pyrrolone derivatives can engage in classical hydrogen bonds and other non-covalent interactions, such as π-π stacking and C-H...O hydrogen bonds . These interactions are significant as they can affect the stability, reactivity, and overall behavior of the compounds in different environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. Polymorphism, for instance, can arise from different packing arrangements in the solid state, leading to variations in the energies and transition barriers between polymorphs . Spectroscopic techniques like IR, UV-Vis, NMR, and mass spectrometry are commonly used to characterize these compounds, providing insights into their purity, stability, and functional group composition . Thermochemical analysis, such as differential scanning calorimetry, can also reveal important properties related to phase transitions and thermal stability .
Aplicaciones Científicas De Investigación
Blue-Green Luminescent Materials
Rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes exhibit blue-green luminescence. Such properties are rare among rhenium(I) tricarbonyl complexes and could indicate potential applications in developing luminescent materials for devices like OLEDs (Xiao-wei Li et al., 2012).
Liquid Crystal Materials
2-Hydroxypyridine ester-based liquid crystals have shown varied mesophase behavior dependent on the length of the alkoxy chain and the polarity of terminal substituents. This suggests potential applications in designing new liquid crystal displays or materials for optical devices (M. Hagar et al., 2020).
Supramolecular Chemistry
Studies on polymorphic phases of supramolecular liquid crystal complexes laterally substituted with chlorine highlight the impact of lateral substituents on mesomorphic properties. These findings could be relevant for the design of novel supramolecular assemblies with specific thermal and optical characteristics (Fowzia S. Alamro et al., 2021).
Anticancer and Antimicrobial Agents
Synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents highlight the therapeutic potential of heterocyclic compounds. This research suggests that similar structures might be explored for developing new pharmaceuticals (Kanubhai D. Katariya et al., 2021).
Propiedades
IUPAC Name |
(4E)-5-(2-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c1-14-9-11-15(12-10-14)21(27)19-20(16-6-2-3-7-17(16)24)26(23(29)22(19)28)18-8-4-5-13-25-18/h2-13,20,27H,1H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWUTJXONPVFEY-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=CC=C4Cl)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Chlorophenyl)phenyl]sulfonylpiperidine](/img/structure/B2523117.png)

![2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2523120.png)
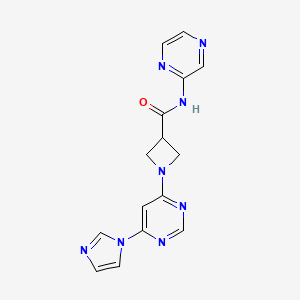

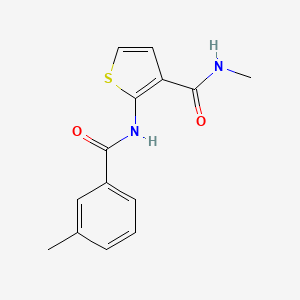
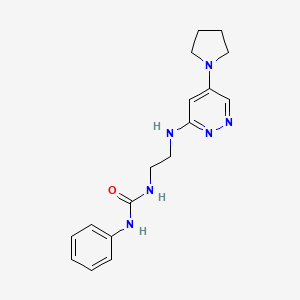
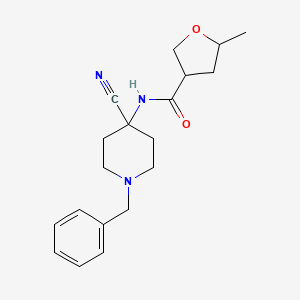
![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B2523129.png)
![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-3-carbonitrile](/img/structure/B2523130.png)
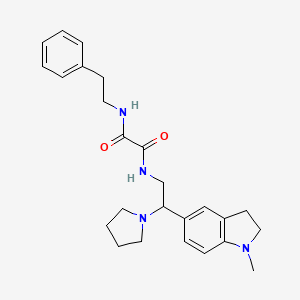

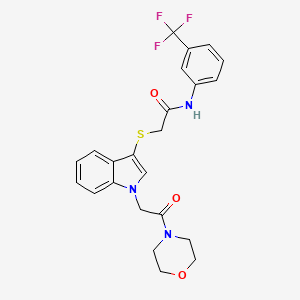
![4-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2523140.png)